Unii-B1lxh6rppm

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

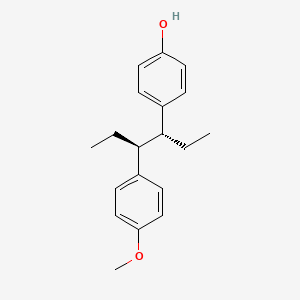

L'éther monométhylique d'hexestrol, également connu sous le nom de Unii-B1lxh6rppm, est un composé chimique de formule moléculaire C19H24O2 et de masse moléculaire 284,39 g/mol . C'est un dérivé de l'hexestrol, un œstrogène synthétique, et il se caractérise par sa structure chimique et ses propriétés uniques.

Méthodes De Préparation

La synthèse de l'éther monométhylique d'hexestrol implique la méthylation de l'hexestrol. La réaction nécessite généralement l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme le carbonate de potassium . Les conditions réactionnelles comprennent souvent le reflux des réactifs dans un solvant approprié tel que l'acétone ou le méthanol afin d'obtenir le produit souhaité.

Les méthodes de production industrielle de l'éther monométhylique d'hexestrol peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées comme la chromatographie peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

L'éther monométhylique d'hexestrol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des températures variables et des solvants tels que l'éthanol ou le dichlorométhane. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L'éther monométhylique d'hexestrol a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers dérivés et comme étalon en chimie analytique.

Biologie : Le composé est étudié pour son activité œstrogénique et ses effets sur les systèmes biologiques, y compris son rôle potentiel dans la thérapie de remplacement hormonal.

Médecine : Des recherches sont menées sur ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles liés aux œstrogènes.

Mécanisme d'action

Le mécanisme d'action de l'éther monométhylique d'hexestrol implique son interaction avec les récepteurs des œstrogènes dans l'organisme. En tant qu'agoniste du récepteur des œstrogènes, il se lie à ces récepteurs, imitant les effets des œstrogènes naturels. Cette liaison active le récepteur des œstrogènes, conduisant à la transcription des gènes sensibles aux œstrogènes et aux effets physiologiques subséquents . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des œstrogènes, qui joue un rôle crucial dans divers processus biologiques tels que la croissance cellulaire, la différenciation et la reproduction.

Applications De Recherche Scientifique

Hexestrol Monomethyl Ether has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a standard in analytical chemistry.

Biology: The compound is studied for its estrogenic activity and its effects on biological systems, including its potential role in hormone replacement therapy.

Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of estrogen-related disorders.

Mécanisme D'action

The mechanism of action of Hexestrol Monomethyl Ether involves its interaction with estrogen receptors in the body. As an estrogen receptor agonist, it binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in various biological processes such as cell growth, differentiation, and reproduction.

Comparaison Avec Des Composés Similaires

L'éther monométhylique d'hexestrol peut être comparé à d'autres composés similaires tels que :

Hexestrol : Le composé parent, qui ne possède pas le groupe méthoxy présent dans l'éther monométhylique d'hexestrol.

Diéthylstilbestrol : Un autre œstrogène synthétique de structure similaire, mais avec des groupes fonctionnels différents.

Estradiol : Un œstrogène naturel de structure chimique différente, mais d'activité biologique similaire.

L'unicité de l'éther monométhylique d'hexestrol réside dans ses modifications chimiques spécifiques, qui peuvent influencer son activité biologique et ses applications potentielles. La présence du groupe méthoxy peut modifier sa pharmacocinétique et son affinité de liaison au récepteur par rapport à d'autres œstrogènes.

Propriétés

Numéro CAS |

13026-26-1 |

|---|---|

Formule moléculaire |

C19H24O2 |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

4-[(3R,4S)-4-(4-methoxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m0/s1 |

Clé InChI |

ITRDPYNINWIWLM-RBUKOAKNSA-N |

SMILES isomérique |

CC[C@@H](C1=CC=C(C=C1)O)[C@H](CC)C2=CC=C(C=C2)OC |

SMILES canonique |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.